(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1586653-91-9
VCID: VC7514686
InChI: InChI=1S/C12H15NO2.ClH/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H
SMILES: C1CN(CC1C2=CC=CC=C2)CC(=O)O.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride

CAS No.: 1586653-91-9

Cat. No.: VC7514686

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.72

* For research use only. Not for human or veterinary use.

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride - 1586653-91-9

Specification

CAS No. 1586653-91-9
Molecular Formula C12H16ClNO2
Molecular Weight 241.72
IUPAC Name 2-(3-phenylpyrrolidin-1-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H
Standard InChI Key XNVXWSJIRUXEMK-UHFFFAOYSA-N
SMILES C1CN(CC1C2=CC=CC=C2)CC(=O)O.Cl

Introduction

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in pharmaceutical development.

Synthesis and Preparation

The synthesis of (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride typically involves the reaction of pyrrolidine with phenylacetic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product. The product is then purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.

Chemical Reaction Analysis

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganate, Hydrogen peroxideAcidic mediumCarboxylic acids, Ketones
ReductionLithium aluminum hydrideAnhydrous etherAlcohols, Amines
SubstitutionHalogenating agents (e.g., bromine, chlorine)Presence of a catalystHalogenated derivatives

Biological Activities and Applications

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride has been studied for its potential biological activities, including anti-inflammatory and antimicrobial effects. Although specific data for this compound is limited, its structural characteristics suggest potential for similar effects observed in related compounds. The compound's interaction with various molecular targets, such as enzymes and receptors, can lead to diverse biological effects, making it a valuable candidate in pharmaceutical development.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsReported Biological Activity
(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloridePyrrolidine ring with phenyl groupPotential anti-inflammatory and antimicrobial
(1-Methyl-3-pyrrolidinyl)acetic acid hydrochlorideMethyl group instead of phenylModerate antimicrobial activity reported
Pyrrolidine-2-carboxylic acidDifferent functional groupsLimited data; potential for biological activity

Research Findings and Future Directions

Research on pyrrolidine derivatives, including (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride, highlights their potential in medicinal chemistry. The discovery of related compounds with significant biological activities, such as anti-inflammatory and antiproliferative effects, underscores the importance of further investigation into this class of compounds. Future studies should focus on elucidating the specific mechanisms of action and optimizing these compounds for therapeutic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator